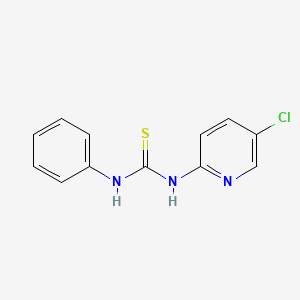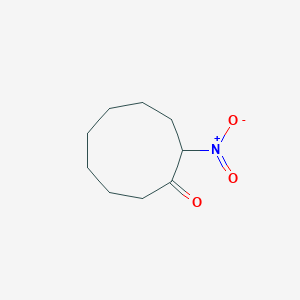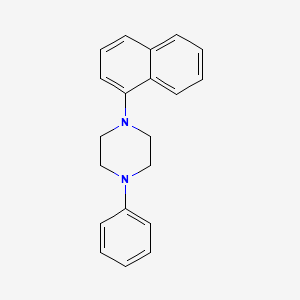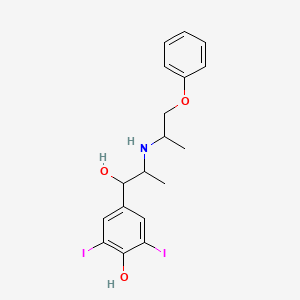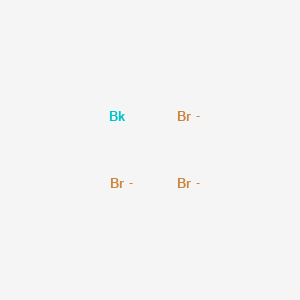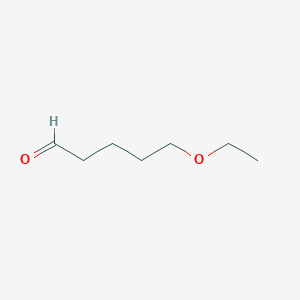
5-Ethoxypentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxypentanal is an organic compound with the molecular formula C7H14O2 It is an aldehyde with an ethoxy group attached to the fifth carbon of the pentanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethoxypentanal can be synthesized through several methods. One common approach involves the reaction of pentanal with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ethoxy group on the pentanal chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-Ethoxypentanoic acid
Reduction: 5-Ethoxypentanol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
5-Ethoxypentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving aldehyde reactivity and metabolism.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxypentanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is central to its role in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxypentane: Similar in structure but lacks the aldehyde group.
Pentanal: Similar aldehyde structure but lacks the ethoxy group.
5-Methoxypentanal: Similar structure with a methoxy group instead of an ethoxy group.
Properties
CAS No. |
20426-69-1 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
5-ethoxypentanal |
InChI |
InChI=1S/C7H14O2/c1-2-9-7-5-3-4-6-8/h6H,2-5,7H2,1H3 |
InChI Key |
BCIRIYVFTVIZSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


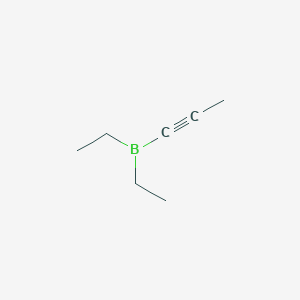
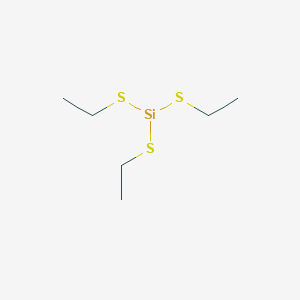

![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
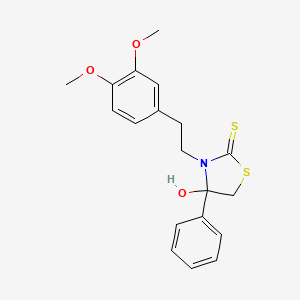
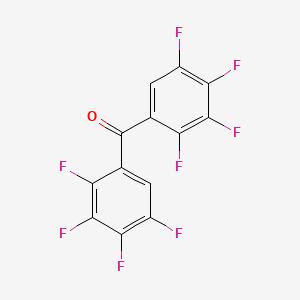
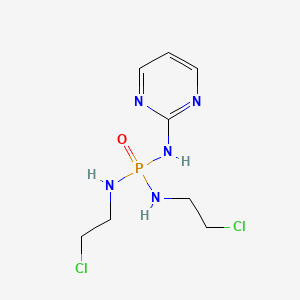
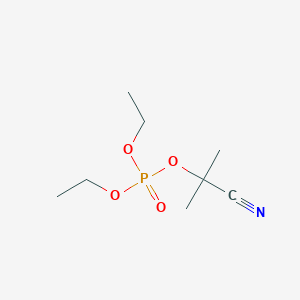
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
